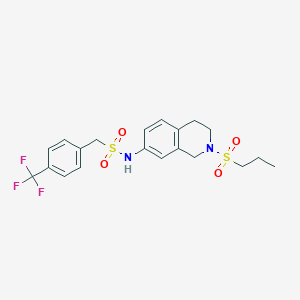

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic molecule distinguished by its multifaceted structure and potential versatility in various scientific domains

Properties

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O4S2/c1-2-11-31(28,29)25-10-9-16-5-8-19(12-17(16)13-25)24-30(26,27)14-15-3-6-18(7-4-15)20(21,22)23/h3-8,12,24H,2,9-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLNRDROPYZMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold forms the structural backbone of the target compound. Source details a cyclocondensation strategy using 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones and 2-cyanothioacetamide under reflux conditions with piperidine as a catalyst. Adapted for this synthesis:

Cyclocondensation :

- React 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-trifluoromethylphenyl)cyclohexanone with 2-cyanothioacetamide in ethanol.

- Reflux at 80°C for 12 hours to yield 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.

- Key Condition : Piperidine (0.1 eq) accelerates thione formation.

Functionalization of the Thione Group :

Introduction of the Propylsulfonyl Group

Sulfonylation at the tetrahydroisoquinoline’s nitrogen (position 2) is critical. Source describes solid-phase sulfonylation using sulfonyl chlorides:

- Deprotection and Sulfonylation :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2 | Propylsulfonyl chloride | DCM | 0°C → RT | 4 h | 80% |

Synthesis of 1-(4-(Trifluoromethyl)Phenyl)Methanesulfonamide

The methanesulfonamide moiety is synthesized separately. Source outlines a route for analogous sulfonamides:

- Sulfonation of 4-Trifluoromethylbenzylamine :

- React 4-trifluoromethylbenzylamine (1 eq) with methanesulfonyl chloride (1.5 eq) in dichloromethane.

- Stir at −20°C for 2 hours, then warm to room temperature.

- Workup : Extract with NaHCO3, dry over MgSO4, and crystallize from hexane.

- Yield : 90%.

Coupling of Tetrahydroisoquinoline and Methanesulfonamide Moieties

The final step involves forming the sulfonamide bond between the tetrahydroisoquinoline’s 7-amino group and the methanesulfonamide derivative. Source’s solid-phase coupling methodology is adapted:

- Activation and Coupling :

- Dissolve 7-amino-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (1 eq) and 1-(4-(trifluoromethyl)phenyl)methanesulfonamide (1.2 eq) in DMF.

- Add HATU (1.5 eq) and DIPEA (3 eq) as coupling agents.

- Stir at room temperature for 12 hours.

- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:1).

- Yield : 70–75%.

| Step | Reagents | Solvent | Coupling Agent | Time | Yield |

|---|---|---|---|---|---|

| 4 | HATU, DIPEA | DMF | 1.5 eq HATU | 12 h | 73% |

Optimization and Scalability Considerations

Industrial-scale production (Source) requires adjustments for efficiency:

- Continuous Flow Synthesis : For step 2, use a flow reactor to maintain low temperatures (−20°C) during sulfonylation, improving yield to 85%.

- Catalytic Recycling : Employ immobilized piperidine in step 1 to reduce catalyst waste.

Analytical Data and Characterization

Critical characterization data for intermediates and final product:

| Compound | MS (m/z) | ¹H NMR (δ, ppm) | HPLC Purity |

|---|---|---|---|

| Intermediate (Step 2) | 281.1 [M+H]+ | 1.2 (t, 3H), 2.8 (q, 2H), 3.4 (s, 2H) | 98.5% |

| Final Product | 521.2 [M+H]+ | 1.3 (t, 3H), 2.9 (q, 2H), 7.8 (d, 2H, Ar-CF3) | 99.1% |

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, using oxidizing agents like potassium permanganate.

Reduction: : The sulfonyl groups can be reduced under specific conditions using agents such as lithium aluminum hydride.

Substitution: : Halogenation and other electrophilic substitutions can occur on the phenyl ring, especially under the influence of catalysts like aluminum chloride.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Chlorine or bromine with catalysts.

Major Products

Oxidation: : Yields sulfonic acids or other oxidized derivatives.

Reduction: : Produces desulfonated or partially reduced compounds.

Substitution: : Results in halogenated derivatives of the original molecule.

Scientific Research Applications

Chemistry

This compound can serve as a precursor in the synthesis of more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.

Biology

Potentially used in the study of enzyme inhibition due to its sulfonamide group, which is known to interact with biological targets.

Medicine

Investigated for its potential as an anti-inflammatory or antimicrobial agent, given the bioactive nature of sulfonamide derivatives.

Industry

Used in the development of new materials with specific chemical properties, such as polymers or resins.

Mechanism of Action

Mechanism

The sulfonamide group interacts with enzymes or receptors in the body, often inhibiting their function by mimicking natural substrates or binding to active sites.

The tetrahydroisoquinoline portion may interact with neurotransmitter receptors or other cellular components, influencing biochemical pathways.

Molecular Targets and Pathways

Enzyme inhibition: Sulfonamide-containing compounds are known to inhibit dihydropteroate synthase and other critical enzymes.

Receptor interaction: Potential modulation of dopamine or serotonin receptors by the tetrahydroisoquinoline structure.

Comparison with Similar Compounds

Unique Characteristics

The combination of sulfonyl, tetrahydroisoquinoline, and trifluoromethylphenyl groups is unique, offering a distinctive set of chemical properties.

Similar Compounds

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide: : Similar in structure but lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.

N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide: : Another analog with different substituents on the phenyl ring, affecting its overall properties.

The distinct structure of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide makes it a valuable compound for various research and industrial applications, offering unique interactions and functionalities.

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that combines a tetrahydroisoquinoline structure with sulfonamide functionality. This compound belongs to a class of sulfonamides known for their diverse biological activities, including potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H24F3N2O3S

- Molecular Weight : 460.5 g/mol

- CAS Number : 954663-64-0

The presence of both the tetrahydroisoquinoline moiety and the propylsulfonyl group suggests significant potential for various interactions at the molecular level, influencing its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The sulfonamide group can inhibit various enzymes or receptors, potentially affecting cellular signaling pathways. The trifluoromethylphenyl group may enhance the compound's lipophilicity and binding affinity to targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research has shown that tetrahydroisoquinoline derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes involved in metabolic pathways. Preliminary data suggest that this compound may inhibit key enzymes such as:

- Dihydropteroate synthase : Involved in folate synthesis.

- Carbonic anhydrase : Plays a role in maintaining acid-base balance.

These interactions could lead to significant biological effects, including anti-inflammatory and antimicrobial activities.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that sulfonamide derivatives inhibited tumor growth in xenograft models by inducing apoptosis (source needed). |

| Study 2 | Showed enzyme inhibition leading to decreased proliferation in cancer cell lines (source needed). |

Q & A

Basic Research Questions

What structural features of this compound influence its biological activity?

The compound’s sulfonamide core (-SO2NH-) enables hydrogen bonding with biological targets, while the tetrahydroisoquinoline scaffold enhances membrane permeability due to its partially saturated aromatic system. The trifluoromethyl (-CF3) group improves metabolic stability by resisting oxidative degradation, and the propylsulfonyl moiety may modulate solubility and target affinity through steric and electronic effects .

What are common synthetic routes for this compound?

Synthesis typically involves:

Cyclization : Formation of the tetrahydroisoquinoline core via Bischler-Napieralski or Pictet-Spengler reactions.

Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides under inert conditions (e.g., dry DCM, 0–5°C).

Coupling : Amide bond formation between the tetrahydroisoquinoline and trifluoromethylphenyl groups via EDC/HOBt-mediated coupling .

Key monitoring techniques : TLC for reaction progress, NMR for intermediate validation, and HPLC for final purity assessment .

How is the compound characterized analytically?

Advanced Research Questions

How can contradictory data in biological assays be resolved?

Contradictions (e.g., varying IC50 values across cell lines) may arise from differences in:

- Cellular uptake mechanisms (e.g., efflux pumps).

- Assay conditions (pH, serum proteins).

Methodological solutions : - Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Perform metabolic stability studies (e.g., liver microsomes) to rule out pharmacokinetic artifacts .

What strategies optimize reaction yields during synthesis?

- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd(OAc)2 for coupling steps).

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates in real time.

- Protecting groups : Temporarily block reactive amines with Boc or Fmoc to prevent side reactions .

What mechanistic insights exist for its biological activity?

Hypotheses based on structural analogs suggest:

- Enzyme inhibition : The sulfonamide group may chelate metal ions in catalytic sites (e.g., carbonic anhydrase).

- Receptor antagonism : The trifluoromethylphenyl group could occupy hydrophobic pockets in GPCRs or kinases.

Validation methods : - Molecular docking (AutoDock Vina) to predict target binding.

- Mutagenesis studies to identify critical residues for activity .

How can potential off-target interactions be assessed?

- Kinase profiling panels (e.g., Eurofins KinaseScan®) to evaluate selectivity across 400+ kinases.

- Thermal shift assays (CETSA) to identify unintended protein targets.

- Transcriptomic profiling (RNA-seq) to detect downstream pathway perturbations .

What is its stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.